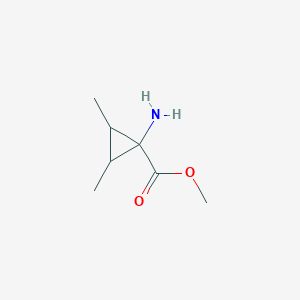
Methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes a cyclopropane ring substituted with amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to aminomethylation and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in ethylene biosynthesis in plants, leading to altered growth and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar bioactivity.
2,2-Dimethylcyclopropane-1-carboxylate: Another cyclopropane derivative with different substituents.
Cyclopropane-1,1-dicarboxylate: A compound with two ester groups on the cyclopropane ring.
Uniqueness
Methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 1-amino-2,3-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-4-5(2)7(4,8)6(9)10-3/h4-5H,8H2,1-3H3 |
InChI Key |
AUGITUAZHQHARF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(C(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















